3-Bromo-2-ethyl-1-benzofuran physical and chemical properties
3-Bromo-2-ethyl-1-benzofuran physical and chemical properties
An In-Depth Technical Guide to 3-Bromo-2-ethyl-1-benzofuran: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-ethyl-1-benzofuran, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. Benzofuran and its derivatives are core scaffolds in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[1][2][3] This document details the known and predicted physicochemical properties, a complete spectroscopic profile, a plausible synthetic pathway, and the key reactivity of 3-Bromo-2-ethyl-1-benzofuran. Furthermore, it contextualizes the molecule's importance as a versatile building block in drug discovery, particularly for the development of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran ring system, formed by the fusion of a benzene ring with a furan ring, is a privileged structure in medicinal chemistry.[2][4] Natural and synthetic compounds containing this moiety have demonstrated a vast array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, antioxidant, and antimicrobial activities.[1][3] Notable examples of drugs that incorporate the benzofuran core include Amiodarone, an antiarrhythmic agent, and Bergapten, used in photochemotherapy, underscoring the therapeutic potential of this chemical class.[3]
The introduction of specific substituents onto the benzofuran core is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. Halogenation, in particular, has been shown to significantly enhance the cytotoxic effects of certain derivatives against cancer cell lines.[5] 3-Bromo-2-ethyl-1-benzofuran is a prime example of a strategically designed intermediate. The bromine atom at the electron-rich 3-position not only influences the electronic properties of the molecule but also serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions.
Core Physicochemical Properties
The fundamental identity and physical characteristics of 3-Bromo-2-ethyl-1-benzofuran are summarized below.
Caption: Structure and basic identifiers for 3-Bromo-2-ethyl-1-benzofuran.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3-bromo-2-ethyl-1-benzofuran | - |
| Molecular Formula | C10H9BrO | [6] |
| Molecular Weight | 225.08 g/mol | (Calculated) |
| Monoisotopic Mass | 223.98367 Da | [6] |
| CAS Number | 325465-53-0 | [7] |
| InChIKey | PSOKQSNKTAQFKV-UHFFFAOYSA-N | [6] |
| SMILES | CCC1=C(C2=CC=CC=C2O1)Br | [6] |
| Physical State | Solid (Predicted) | - |
| XlogP (Predicted) | 3.8 | [6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of molecular structures. While experimental data for this specific compound is not widely published, a reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M]+ | 223.98312 |
| [M+H]+ | 224.99095 |
| [M+Na]+ | 246.97289 |
| [M-H]- | 222.97639 |
| Data sourced from PubChemLite predictions.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 3-Bromo-2-ethyl-1-benzofuran in a standard solvent like CDCl₃ are detailed below.
Table 3: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 7.5 - 7.6 | d | Aromatic H | Protons on the benzene ring, deshielded by proximity to the heterocyclic oxygen and bromine. |
| ~ 7.2 - 7.4 | m | Aromatic H | Remaining protons on the benzene ring. |
| ~ 2.8 - 2.9 | q | -CH₂- | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~ 1.3 - 1.4 | t | -CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
| Predictions are based on analysis of related benzofuran structures.[8][9] |
Table 4: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 154 - 156 | C7a | Aromatic carbon adjacent to the furan oxygen. |
| ~ 128 - 130 | C3a | Aromatic carbon at the ring junction. |
| ~ 120 - 125 | Aromatic CH | Carbons of the benzene ring. |
| ~ 110 - 112 | Aromatic CH | Carbons of the benzene ring. |
| ~ 115 - 120 | C2 | Furan carbon bearing the ethyl group. |
| ~ 95 - 100 | C3 | Furan carbon bearing the bromine atom, shielded by bromine. |
| ~ 22 - 24 | -CH₂- | Methylene carbon of the ethyl group. |
| ~ 12 - 14 | -CH₃ | Methyl carbon of the ethyl group. |
| Predictions are based on analysis of related benzofuran structures.[8][9] |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2975 - 2850 | Medium | Aliphatic C-H stretch (ethyl group)[10] |
| ~ 1600 - 1450 | Medium-Strong | C=C aromatic ring stretching |
| ~ 1250 - 1200 | Strong | Aryl-O stretching (ether)[11] |
| ~ 750 - 700 | Strong | C-H out-of-plane bending (ortho-disubstituted ring) |
| ~ 650 - 550 | Strong | C-Br stretch[10] |
Synthesis and Reactivity
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-Bromo-2-ethyl-1-benzofuran.
Hypothetical Experimental Protocol:
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Step 1: Reduction of 2-Hydroxypropiophenone. To a stirred solution of 2-hydroxypropiophenone in methanol at 0 °C, sodium borohydride (NaBH₄) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product, 2-(1-hydroxypropyl)phenol, is extracted with an organic solvent, dried, and concentrated.
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Step 2: Acid-Catalyzed Cyclodehydration. The crude 2-(1-hydroxypropyl)phenol is dissolved in a high-boiling point solvent such as toluene containing a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, washed with a basic solution to remove the acid catalyst, and the organic layer is dried and concentrated to yield 2-ethylbenzofuran.
-
Step 3: Regioselective Bromination. 2-Ethylbenzofuran is dissolved in a non-polar solvent like carbon tetrachloride (CCl₄). N-Bromosuccinimide (NBS) is added, and the mixture is stirred at room temperature or gently heated, often with a radical initiator like AIBN. The benzofuran ring is electron-rich, and electrophilic substitution occurs preferentially at the 3-position.[13] The reaction is monitored by TLC, and upon completion, the succinimide byproduct is filtered off. The filtrate is washed, dried, and the solvent is removed. The final product, 3-Bromo-2-ethyl-1-benzofuran, can be purified by column chromatography.[1]
Key Chemical Reactivity
The utility of 3-Bromo-2-ethyl-1-benzofuran in synthetic chemistry stems primarily from the reactivity of the carbon-bromine bond. This site allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, making it an invaluable intermediate for building molecular complexity.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of aryl, alkyl, alkynyl, and amino groups at the 3-position, which is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.[14]
-
Lithiation and Grignard Formation: The bromine can be exchanged with lithium using an organolithium reagent (e.g., n-BuLi) at low temperatures. The resulting 3-lithio-2-ethyl-1-benzofuran is a potent nucleophile that can react with a wide range of electrophiles (aldehydes, ketones, CO₂, etc.) to install new functional groups.
Caption: Key reactivity pathways for 3-Bromo-2-ethyl-1-benzofuran.
Relevance and Applications in Drug Discovery
The interest in 3-Bromo-2-ethyl-1-benzofuran is driven by the proven therapeutic potential of the benzofuran scaffold.
-
Anticancer Potential: Many halogenated benzofuran derivatives have demonstrated significant and selective cytotoxicity against various cancer cell lines.[1][3] The bromine atom can enhance lipophilicity, facilitate transport across cell membranes, and participate in halogen bonding, potentially improving binding affinity to biological targets.
-
Scaffold for Library Synthesis: As highlighted in Section 4.2, the true value of this molecule for drug development professionals lies in its role as a versatile intermediate. It provides a reliable starting point for creating large, diverse libraries of novel 3-substituted benzofuran derivatives. These libraries are essential for systematic SAR exploration to identify compounds with improved potency, selectivity, and drug-like properties.[5]
-
Antimicrobial and Anti-inflammatory Agents: Beyond oncology, benzofuran derivatives are being actively investigated as antimicrobial, antifungal, and anti-inflammatory agents.[15] The ability to easily modify the 3-position of the ring allows for the fine-tuning of activity against these different therapeutic targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-2-ethyl-1-benzofuran is not available, data from structurally related brominated aromatic compounds and benzofurans should be used to guide safe handling procedures.
-
Potential Hazards: Based on analogous compounds, 3-Bromo-2-ethyl-1-benzofuran should be treated as potentially hazardous. Likely hazards include:
-
Recommended Precautions:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16][17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
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Conclusion
3-Bromo-2-ethyl-1-benzofuran is a valuable heterocyclic compound with significant potential for chemical synthesis and medicinal chemistry. Its well-defined structure, combined with the strategic placement of a reactive bromine handle, makes it an ideal starting material for the development of novel benzofuran derivatives. The established biological importance of the benzofuran scaffold, particularly in oncology, positions this molecule as a key building block for researchers and drug development professionals aiming to discover the next generation of therapeutic agents.
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